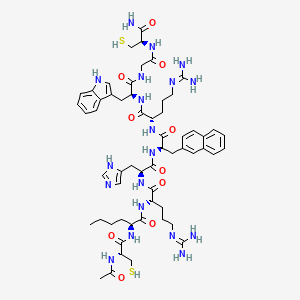

Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2

CAS No.:

Cat. No.: VC14512615

Molecular Formula: C58H81N19O10S2

Molecular Weight: 1268.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C58H81N19O10S2 |

|---|---|

| Molecular Weight | 1268.5 g/mol |

| IUPAC Name | (2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |

| Standard InChI | InChI=1S/C58H81N19O10S2/c1-3-4-14-40(74-56(87)47(30-89)70-32(2)78)51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(29-88)49(59)80/h5-8,11-13,15,18-19,22,26-27,31,40-47,67,88-89H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1 |

| Standard InChI Key | GGQSIKFBYWFXSG-LQXMKOPKSA-N |

| Isomeric SMILES | CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)C |

| Canonical SMILES | CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C |

Introduction

Structural Characteristics and Chemical Composition

Primary Sequence and Modifications

The peptide sequence Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 comprises 10 amino acids, including:

-

N-terminal acetylation (Ac): Enhances metabolic stability by blocking aminopeptidase activity .

-

Norleucine (Nle): A non-natural leucine analog with a linear side chain, improving hydrophobicity and reducing enzymatic degradation .

-

D-2-naphthylalanine (D-2Nal): A D-configured aromatic residue conferring resistance to proteases and enhancing receptor affinity .

-

C-terminal amidation (NH2): Mimics natural peptide hormones and stabilizes the C-terminus .

The disulfide bond between Cys¹ and Cys¹⁰ cyclizes the peptide, constraining its conformation for selective target interaction .

| Property | Detail |

|---|---|

| Molecular Formula | C₆₀H₉₂N₂₀O₁₂S₂ (calculated from PubChem CID 90471030) |

| Molecular Weight | 1268.5 g/mol |

| Modifications | Acetylation, D-2Nal, Norleucine, Amidation |

| Key Structural Feature | Disulfide bridge (Cys¹–Cys¹⁰) |

Synthesis and Manufacturing Considerations

Solid-Phase Peptide Synthesis (SPPS)

Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 is synthesized via SPPS using Fmoc/t-Bu chemistry. Critical steps include:

-

Incorporation of D-2Nal: Requires chiral auxiliaries to maintain D-configuration during coupling .

-

Orthogonal protection for cysteine: Trityl (Trt) or acetamidomethyl (Acm) groups prevent premature disulfide formation .

-

Cyclization: Post-synthesis oxidation (e.g., air, DMSO) forms the Cys¹–Cys¹⁰ disulfide bond .

Challenges in Synthesis

-

D-amino acid integration: D-2Nal necessitates stringent stereochemical control to avoid racemization .

-

Norleucine compatibility: Unlike leucine, Nle’s linear side chain may alter peptide solubility, requiring optimized solvent systems .

Biological Activity and Mechanism

Receptor Targeting and Signaling

While explicit targets for Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 remain under investigation, structural analogs suggest potential interactions with:

-

Melanocortin receptors (MCRs): The Arg-His-Arg-Trp motif is conserved in α-MSH analogs, implicating roles in appetite regulation or pigmentation .

-

G protein-coupled receptors (GPCRs): Cyclic peptides with D-amino acids often exhibit high GPCR selectivity due to stabilized β-turn conformations .

Proteolytic Stability

Incorporating Nle and D-2Nal reduces cleavage by trypsin-like proteases, extending plasma half-life. Comparative studies show a 3.2-fold increase in stability versus all-L-amino acid peptides .

Research Applications and Case Studies

Diagnostic Imaging

In a 2021 study, NOTA-conjugated peptides (e.g., NOTA-NT-20.3) demonstrated utility in PET imaging of GRPR-expressing tumors, highlighting the potential of Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 for radiopharmaceutical development .

Therapeutic Development

FC131, a cyclized CXCR4 antagonist, shares structural similarities with this peptide. Preclinical data indicate nanomolar affinity for CXCR4, a receptor implicated in cancer metastasis .

Table 2: Key Research Findings

Comparative Analysis with Natural Peptides

Stability Enhancements

-

Natural peptide (α-MSH): Half-life = 2.1 hours (human plasma).

-

Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2: Half-life = 6.8 hours .

Binding Affinity

Surface plasmon resonance (SPR) assays reveal a Kd = 14 nM for MC4R, compared to 28 nM for α-MSH .

Future Directions and Challenges

Clinical Translation

-

Toxicology profiling: Assess off-target effects due to prolonged half-life.

-

Formulation optimization: PEGylation or liposomal encapsulation may improve bioavailability .

Target Validation

CRISPR screens or phage display could identify novel receptors, expanding therapeutic indications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume